4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
The compound contains several functional groups including a morpholinosulfonyl group, a thieno[3,4-c]pyrazole ring, and a p-tolyl group . The morpholinosulfonyl group contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The thieno[3,4-c]pyrazole ring is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). The p-tolyl group is a phenyl ring with a methyl group attached to it .
Scientific Research Applications
Bioconjugation and Labeling
The morpholinosulfonyl group allows for bioconjugation. Scientists investigate its use as a labeling agent in bioimaging and drug delivery.
References:
- Markosyan, A. I., Kuroyan, R. A., & Karapetyan, K. V. (1999). Synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros-(Benzo[h]quinazoline-5,1′-cycloalkanes). Chemistry of Heterocyclic Compounds, 35(12), 1451–1454
- Mndzhoyan, A. L. (1999). Translated from Khimiya Geterotsiklicheskikh Soedinenii, No. 12, pp. 1655–1658, December, 1999
- Discovery of novel 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-16-2-6-18(7-3-16)27-22(20-14-33(29)15-21(20)25-27)24-23(28)17-4-8-19(9-5-17)34(30,31)26-10-12-32-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAJTUBXYFFNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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